Product packaging for Isopropyl 2-chloroacetoacetate(Cat. No.:CAS No. 70697-72-2)

Isopropyl 2-chloroacetoacetate

Cat. No.: B1622547
CAS No.: 70697-72-2
M. Wt: 178.61 g/mol
InChI Key: XHUMMHPAJGZLFR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Chloroacetate (B1199739) Chemistry in Organic Synthesis

The journey of chloroacetate chemistry began with its foundational acid. Chloroacetic acid, the parent compound from which chloroacetate esters are derived, was first prepared in an impure form in 1843 by the French chemist Félix LeBlanc, who chlorinated acetic acid in the presence of sunlight. A pure form was isolated in 1857 by the German chemist Reinhold Hoffmann. That same year, French chemist Charles Adolphe Wurtz also synthesized it through the hydrolysis of chloroacetyl chloride.

The utility of chloroacetic acid and its derivatives stems from the high reactivity of the carbon-chlorine (C-Cl) bond. The presence of the electron-withdrawing chlorine atom makes the α-carbon susceptible to nucleophilic attack, facilitating substitution reactions. This reactivity established chloroacetic acid and its esters, such as isopropyl 2-chloroacetoacetate, as crucial intermediates in organic synthesis. Early applications focused on using these compounds as alkylating agents to attach the carboxymethyl group to various substrates. Over time, the synthetic repertoire expanded significantly, with chloroacetate esters becoming fundamental building blocks for constructing more elaborate molecular frameworks, including a variety of heterocyclic compounds that are central to medicinal chemistry and materials science.

Significance of this compound as a Building Block in Advanced Chemical Transformations

The synthetic power of this compound lies in its multiple reactive sites. The molecule is an α-chloro-β-ketoester, a class of compounds renowned for its versatility. This functionality allows for sequential or one-pot reactions to build complex molecular scaffolds, particularly heterocyclic rings, which are ubiquitous in biologically active compounds.

A prime example of its application is in the Hantzsch thiazole (B1198619) synthesis. bepls.commdpi.com This classic condensation reaction involves the cyclization of an α-haloketone or a related compound with a thioamide. This compound (or its close analog, ethyl 2-chloroacetoacetate) serves as the α-halocarbonyl component, reacting with thioamides to form highly functionalized thiazole rings. vulcanchem.comgoogle.com Thiazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The key steps in this synthesis involve the formation of the thiazole ring through nucleophilic attack of the thioamide's sulfur atom on the chlorinated α-carbon, followed by elimination of hydrogen chloride and water to form the aromatic ring. vulcanchem.com

Furthermore, the general reactivity of β-ketoesters and α-haloketones allows for their use in other seminal heterocyclic syntheses, such as the Feist-Benary furan (B31954) synthesis uwindsor.ca and the Hantzsch pyrrole (B145914) synthesis. uwindsor.caijpsr.com The ability to act as both an electrophile (at the chlorinated carbon and the carbonyls) and a nucleophile (at the α-carbon after deprotonation) makes this compound an exceptionally valuable and versatile building block for advanced chemical transformations.

Physicochemical Properties of Ethyl 2-chloroacetoacetate

PropertyValueSource
Molecular FormulaC6H9ClO3 solubilityofthings.com
Molecular Weight164.58 g/mol solubilityofthings.com
AppearanceColorless to pale yellow liquid solubilityofthings.com
Boiling Point188.00 °C solubilityofthings.com
Melting Point-45.00 °C solubilityofthings.com
Density1.1773 g/cm³ solubilityofthings.com
SolubilityGenerally soluble in organic solvents like ethanol (B145695) and acetone; low solubility in water. solubilityofthings.com

Overview of Key Research Areas in this compound Science

The synthetic utility of this compound and related α-chloro-β-ketoesters has positioned them as important substrates in several key areas of chemical research.

Medicinal Chemistry and Drug Discovery : This is arguably the most significant area of application. The ability to readily synthesize heterocyclic scaffolds like thiazoles, furans, and pyrroles makes these compounds highly valuable. bepls.comuwindsor.caijpsr.com Research focuses on using this compound to create libraries of novel compounds for screening against various biological targets. Thiazole derivatives, for instance, are investigated for a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comijpsr.com The compound is a precursor for intermediates used in synthesizing non-steroidal anti-inflammatory agents and other pharmaceuticals. google.com

Agrochemical Synthesis : The chloroacetic acid backbone is present in several commercial herbicides. Consequently, derivatives like this compound are explored for the development of new crop protection agents. Research in this field involves synthesizing novel molecules and evaluating their efficacy as herbicides or pesticides, often by targeting specific metabolic pathways in weeds or pests.

Organic Synthesis and Methodology Development : Beyond its direct application in creating target molecules, this compound is also a subject of study in the field of synthetic methodology. Research is conducted to develop new, more efficient, and environmentally benign catalytic systems for reactions involving this substrate. nih.gov This includes exploring novel catalysts for classic reactions like the Hantzsch synthesis or developing entirely new transformations that exploit the compound's unique reactivity profile. bepls.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO3 B1622547 Isopropyl 2-chloroacetoacetate CAS No. 70697-72-2

Properties

CAS No.

70697-72-2

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

propan-2-yl 2-chloro-3-oxobutanoate

InChI

InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(8)5(3)9/h4,6H,1-3H3

InChI Key

XHUMMHPAJGZLFR-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C(=O)C)Cl

Canonical SMILES

CC(C)OC(=O)C(C(=O)C)Cl

Other CAS No.

70697-72-2

Origin of Product

United States

Synthetic Methodologies for Isopropyl 2 Chloroacetoacetate

Esterification Reactions of Chloroacetic Acid with Isopropanol (B130326)

The core reaction involves heating chloroacetic acid and isopropanol, usually with a mechanism to remove the water formed during the reaction, which drives the equilibrium toward the product side. The choice of catalyst is crucial and influences reaction conditions, product yield, and the complexity of purification. scielo.br

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. This aligns with the principles of green chemistry by reducing waste. researchgate.net

Strongly acidic cation exchange resins, which typically feature sulfonic acid (-SO₃H) groups on a polymer matrix, serve as effective solid acid catalysts for esterification. scielo.br These resins provide active sites for the reaction to occur without dissolving into the reaction medium. Studies on the kinetics of the esterification of isopropanol with monochloroacetic acid have been conducted using resins like Imac 20-Ar. orientjchem.org Research indicates that the conversion rate is significantly higher when using monochloroacetic acid compared to more substituted chloro-acids under similar conditions. orientjchem.org The use of these resins is a well-established method, valued for minimizing the corrosive and polluting nature associated with traditional liquid mineral acids. scielo.br

Solid superacids are materials that possess higher acid strength than 100% sulfuric acid. Their high catalytic activity makes them particularly effective for esterification reactions. A variety of sulfated metal oxides have been investigated for the synthesis of isopropyl chloroacetate (B1199739). oszk.hubibliomed.org Catalysts such as sulfated iron (III) oxide (SO₄²⁻/Fe₂O₃) and lanthanum-doped sulfated titania (SO₄²⁻/TiO₂-La³⁺) are part of a broader group of solid superacids that have been successfully applied to this synthesis. oszk.hubibliomed.org The catalytic performance of these materials is often linked to their metallic acidity; higher acidity generally corresponds to a higher yield of the ester. oszk.hubibliomed.org

A range of solid superacid catalysts have been explored for this reaction, including:

SO₄²⁻/Fe₂O₃

SO₄²⁻/TiO₂-La³⁺

SO₄²⁻/TiO₂-Sm³⁺

SO₄²⁻/TiO₂-Nd³⁺

SO₄²⁻/TiO₂-Gd³⁺

SO₄²⁻/TiO₂-Ce³⁺

SO₄²⁻/NiO

SO₄²⁻/Al₂O₃ oszk.hubibliomed.org

Polyaniline salts are another class of solid acid catalysts that have been employed in the esterification of chloroacetic acid. scielo.brresearchgate.net These conductive polymers act as reusable, heterogeneous catalysts. Their acidic nature facilitates the esterification process, and like other solid catalysts, they can be easily recovered by filtration after the reaction is complete. researchgate.net The use of polyaniline salts represents an environmentally conscious approach, avoiding the neutralization and washing steps that generate significant wastewater in processes using conventional liquid acid catalysts. researchgate.net

Homogeneous catalysts dissolve in the reaction medium, often leading to high reaction rates and conversions due to the excellent contact between the catalyst and reactants. However, their separation from the product can be challenging. scispace.com

Organic sulfonic acids are strong acids that are highly effective for esterification. Both p-toluenesulfonic acid (PTSA) and aminosulfonic acid (sulfamic acid) have been successfully used to catalyze the synthesis of isopropyl chloroacetate from chloroacetic acid and isopropanol. oszk.hubibliomed.org

Research has shown that under microwave conditions with p-toluenesulfonic acid, a high yield and purity can be achieved in a significantly reduced reaction time. oszk.hubibliomed.org This method is noted for causing less equipment corrosion and environmental pollution compared to concentrated sulfuric acid. oszk.hubibliomed.org Aminosulfonic acid has also demonstrated good catalytic performance, functioning as a stable and effective solid catalyst that is easy to handle. oszk.hubibliomed.org

Comparative studies highlight the effectiveness of these catalysts, with yields often surpassing 75%. oszk.hubibliomed.org

Research Findings on Sulfonic Acid Catalyzed Synthesis of Isopropyl Chloroacetate
CatalystReaction ConditionsMolar Ratio (Acid:Alcohol)Catalyst Loading (% of Chloroacetic Acid wt)Yield/ConversionReference
p-Toluenesulfonic Acid0.75 hours (Microwave)Not Specified11.11%78.3% Yield oszk.hubibliomed.org
p-Toluenesulfonic Acid2.5 hours (Reflux)1:1.21.0% (molar)97.3% Conversion scispace.com
Aminosulfonic Acid2.5 hours1:1.32.65%85.0% Yield oszk.hubibliomed.org

Homogeneous Catalytic Systems

Inorganic Salts (e.g., Ce(SO₄)₂·4H₂O, NaHSO₄, lanthanum dodecyl sulfate)

Inorganic salts have been extensively investigated as catalysts for the synthesis of Isopropyl 2-chloroacetoacetate due to their cost-effectiveness and catalytic activity. Among these, cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) and sodium bisulfate (NaHSO₄) have demonstrated significant efficacy.

Research indicates that with Ce(SO₄)₂·4H₂O as a catalyst, a maximum yield of 98.62% can be achieved. semanticscholar.org Optimal conditions for this yield were found to be a reaction time of 4 hours, a molar ratio of chloroacetic acid to isopropanol of 1.0:1.3, and a catalyst amount of 3.5% of the chloroacetic acid weight. semanticscholar.org The reusability of Ce(SO₄)₂·4H₂O has also been studied, showing that the catalyst can be reused multiple times while maintaining good catalytic activity. semanticscholar.org

Sodium bisulfate (NaHSO₄) is another economically viable inorganic salt catalyst. researchgate.net It is noted for being inexpensive, stable, and insoluble in organic acids and alcohols, which simplifies its separation from the reaction mixture. researchgate.net While its yield of 97.1% is slightly lower than that of some other catalysts, its low cost and ease of handling make it a popular choice. researchgate.net One study using sodium bisulfate monohydrate (NaHSO₄·H₂O) reported a yield of 83% after 2.5 hours with a 1:2 molar ratio of chloroacetic acid to isopropyl alcohol. bibliomed.org

Lanthanum dodecyl sulfate has also been successfully employed as a catalyst, achieving an esterification conversion of 98.3%. iaea.org This was accomplished with a 1.2:1 molar ratio of isopropanol to chloroacetic acid, 1.0 mol% of the catalyst, and a reaction time of 2.5 hours at reflux temperature with cyclohexane (B81311) as a water-carrying agent. iaea.org

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (h)Yield (%)
Ce(SO₄)₂·4H₂O1.0:1.33.5% of acid weight498.62 semanticscholar.org
NaHSO₄---97.1 researchgate.net
NaHSO₄·H₂O1:20.5 g per 0.1 mol acid2.583 bibliomed.org
Lanthanum dodecyl sulfate1:1.21.0 mol%2.598.3 (conversion) iaea.org
Ionic Liquids (e.g., [(CH₂)₄SO₃HPy]HSO₄)

Ionic liquids have emerged as "green" catalysts in organic synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. In the synthesis of this compound, the ionic liquid [(CH₂)₄SO₃HPy]HSO₄ has been utilized as a catalyst.

Under optimal conditions, a maximum yield of 91.0% was achieved. scielo.br These conditions included a reaction time of 4 hours at a temperature of 60°C, with a molar ratio of ionic liquid to chloroacetic acid to isopropanol of 1.0:5.0:5.0. scielo.br A key advantage of this ionic liquid catalyst is its reusability. Studies have shown that after five uses, the yield of this compound remained high at 89.0%. scielo.br

CatalystMolar Ratio (IL:Acid:Alcohol)Temperature (°C)Reaction Time (h)Max Yield (%)Yield after 5 uses (%)
[(CH₂)₄SO₃HPy]HSO₄1.0:5.0:5.060491.0 scielo.br89.0 scielo.br
Lewis Acid Catalysis

Lewis acids play a crucial role in catalyzing esterification reactions by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. In the context of this compound synthesis, lanthanum dodecyl sulfate (LDDS) serves as an effective water-tolerant Lewis acid catalyst. iaea.orgscielo.br

The presence of water, a byproduct of esterification, can hinder the reaction rate. scielo.br Water-tolerant Lewis acids like LDDS are advantageous as they can maintain their catalytic activity even in the presence of water, leading to higher conversion rates. scielo.br The use of LDDS has been shown to achieve an esterification conversion of 98.3%. iaea.orgscielo.br This high conversion is attributed to its stability and activity in the reaction medium. scielo.br While other water-tolerant Lewis acids like Cu(OTf)₂ and Ln(OTf)₃ exist, they are often more expensive and involve complex synthetic methods. scielo.br

Phosphorus Trichloride (B1173362) (PCl₃) Catalysis

Phosphorus trichloride (PCl₃) has been employed as a catalyst in the synthesis of this compound. Research has focused on optimizing reaction conditions to maximize the yield of the desired product.

The optimal conditions for PCl₃ catalysis were identified as a molar ratio of chloroacetic acid to isopropanol of 1.0:1.4 and a catalyst amount of 6.65% of the chloroacetic acid weight. researchgate.net Under these conditions, a maximum yield of 89.5% was reported. researchgate.net

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingMax Yield (%)
PCl₃1.0:1.46.65% of acid weight89.5 researchgate.net
Heteropolyacids (e.g., H₃PO₄₀W₁₂.xH₂O, TiSiW₁₂O₄₀/TiO₂)

Heteropolyacids are strong Brønsted acids that have shown catalytic activity in various organic reactions, including esterification. Their use in the synthesis of this compound has been investigated with promising results.

Using H₃PO₄₀W₁₂.xH₂O as a catalyst, a maximum yield of 87.2% was achieved. scielo.br The optimal conditions for this reaction were a molar ratio of chloroacetic acid to isopropanol of 1.0:1.4 and a catalyst amount of 2.12% of the chloroacetic acid weight, with a reaction time of 1 hour. scielo.br

Another heteropolyacid catalyst, TiSiW₁₂O₄₀/TiO₂, has also been studied. scielo.br The best conditions for this catalyst were found to be a reaction time of 2.0 hours, a molar ratio of chloroacetic acid to isopropanol of 1.0:1.3, and a catalyst amount of 1.5% of the total reactant weight. scielo.br However, the maximum yield achieved with this catalyst was lower, at 73.3%. scielo.br

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (h)Max Yield (%)
H₃PO₄₀W₁₂.xH₂O1.0:1.42.12% of acid weight187.2 scielo.br
TiSiW₁₂O₄₀/TiO₂1.0:1.31.5% of total reactant weight273.3 scielo.br
Metal Salts of Organic Sulfonates (e.g., Ce(CH₃SO₃)₃·H₂O, Nd(CF₃COO)₃)

Metal salts of organic sulfonates represent another class of effective catalysts for the synthesis of this compound. The catalytic performance of these salts is often influenced by the nature of the metal cation.

Cerium(III) methanesulfonate (B1217627) monohydrate (Ce(CH₃SO₃)₃·H₂O) has been identified as one of the most effective catalysts in this category, achieving a high yield of 98.6%. researchgate.netscielo.br Despite its excellent performance, the cost of this catalyst can be a limiting factor for industrial applications. researchgate.net

Neodymium trifluoroacetate (B77799) (Nd(CF₃COO)₃) has also been investigated as a catalyst. scielo.br The optimal conditions for its use were a reaction time of 0.75 hours, a molar ratio of chloroacetic acid to isopropanol of 1.0:1.2, and a catalyst amount of 3.17% of the chloroacetic acid weight. scielo.br Under these conditions, a maximum yield of 91.2% was obtained. scielo.br

The catalytic activity of various methanesulfonates, including those of Ca²⁺, Al³⁺, Zn²⁺, La³⁺, and Cu²⁺, has been shown to correlate with the metal's activity, with higher metal activity generally leading to higher yields of this compound. scielo.br

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (h)Max Yield (%)
Ce(CH₃SO₃)₃·H₂O---98.6 researchgate.netscielo.br
Nd(CF₃COO)₃1.0:1.23.17% of acid weight0.7591.2 scielo.br

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield of this compound and ensuring the economic viability of the synthesis process. Key parameters that are frequently adjusted include the reaction time, the molar ratio of reactants, and the amount of catalyst.

Reaction Time: The yield of this compound generally increases with reaction time up to an optimal point, after which it may plateau. For instance, with Ce(SO₄)₂·4H₂O, the maximum yield was achieved at 4 hours. semanticscholar.org

Molar Ratio of Reactants: The molar ratio of chloroacetic acid to isopropanol is a critical factor. An excess of isopropanol is often used to shift the reaction equilibrium towards the formation of the ester. The optimal molar ratios vary depending on the catalyst used, for example, 1.0:1.3 for Ce(SO₄)₂·4H₂O and 1.0:1.2 for Nd(CF₃COO)₃. semanticscholar.orgscielo.br

Amount of Catalyst: The catalyst loading significantly influences the reaction rate. The optimal amount is determined by balancing catalytic activity with cost-effectiveness. For example, the optimal amount of TiSiW₁₂O₄₀/TiO₂ was found to be 1.5% of the total reactant weight. scielo.br

Water Removal: As esterification is a reversible reaction that produces water, the removal of water can drive the reaction to completion and enhance the yield. This is often achieved by using a water-carrying agent, such as cyclohexane, and a Dean-Stark apparatus. iaea.org

Catalyst Selection and Reusability: The choice of catalyst has the most significant impact on the yield and process efficiency. While highly active catalysts like Ce(CH₃SO₃)₃·H₂O can provide near-quantitative yields, more economical alternatives like NaHSO₄ are often preferred for large-scale production due to their lower cost and ease of separation. researchgate.net The reusability of catalysts, such as certain ionic liquids and inorganic salts, is also a key consideration for developing sustainable and cost-effective synthetic processes. semanticscholar.orgscielo.br

Molar Ratio of Reactants (Chloroacetic Acid:Isopropanol)

In the esterification of chloroacetic acid with isopropanol, the molar ratio of the reactants is a critical factor influencing the reaction yield. An excess of isopropanol is commonly used to shift the equilibrium towards the formation of the ester product. Research has explored various ratios to determine the optimal conditions for maximizing yield.

For instance, a molar ratio of 1.2:1 (isopropanol to chloroacetic acid) was found to be effective in a synthesis catalyzed by lanthanum dodecyl sulfate, achieving an esterification conversion of 98.3%. scielo.brscispace.comiaea.orgresearchgate.net Similarly, using Nd(CF3COO)3 as a catalyst, an optimal molar ratio of 1.2:1 (chloroacetic acid to isopropanol) resulted in a 91.2% yield. oszk.hubibliomed.org Other studies have identified slightly different optimal ratios depending on the catalyst and other reaction conditions. For example, a ratio of 1.3:1 (isopropanol to chloroacetic acid) was optimal with an amino-sulfonic acid catalyst, yielding 85.0%. oszk.hubibliomed.org With a PCl3 catalyst, a ratio of 1.4:1 was found to be best, providing a yield of 89.5%. oszk.hubibliomed.org In some cases, a larger excess of isopropanol is used; for example, with certain ionic liquid catalysts, the optimal molar ratio of ionic liquid to chloroacetic acid to isopropanol was 1.0:5.0:5.0. oszk.hu

The table below summarizes findings from various studies on the impact of molar ratios on product yield.

CatalystMolar Ratio (Chloroacetic Acid:Isopropanol)Max. Yield (%)
Nd(CF3COO)31.0:1.291.2% oszk.hubibliomed.org
Lanthanum dodecyl sulfate1:1.298.3% scielo.brscispace.comresearchgate.net
Zinc Methanesulfonate1:1.196.2% researchgate.net
Amino-sulfonic acid1.0:1.385.0% oszk.hubibliomed.org
TiSiW12O40/TiO21.0:1.3Not specified
Ce(SO4)2·4H2O1.0:1.398.62% bibliomed.org
PCl31.0:1.489.5% oszk.hubibliomed.org
H3PO40W12.xH2O1.0:1.487.2% oszk.hu
[(CH2)4SO3HPy]HSO4 (ionic liquid)1.0:5.091.0% oszk.hu
[C1imCH2COOH]HSO4 (ionic liquid)1.0:5.090.6% oszk.hu
Reaction Temperature and Time Profiles

Reaction temperature and duration are pivotal parameters that must be carefully controlled to achieve high yields and purity. The optimal temperature and time can vary significantly depending on the catalyst employed and whether the synthesis is performed under conventional heating or with microwave assistance.

For syntheses using conventional heating, reaction times can range from one to several hours. For instance, a reaction catalyzed by lanthanum dodecyl sulfate at reflux temperature reached a 98.3% conversion in 2.5 hours. scielo.brscispace.comiaea.orgresearchgate.net Similarly, using zinc methanesulfonate as a catalyst, a reaction time of 2.5 hours at 85–90°C resulted in a 96.2% yield. researchgate.net Some catalysts, like Ce(SO4)2·4H2O, may require longer reaction times of up to 4 hours to achieve maximum yields. bibliomed.org

In contrast, microwave-assisted synthesis can dramatically reduce the reaction time. With a p-toluene-sulfonic acid catalyst under microwave conditions, the optimal reaction time was found to be just 0.75 hours. oszk.hubibliomed.org A similarly short reaction time of 0.75 hours was optimal when using Nd(CF3COO)3 as a catalyst. oszk.hubibliomed.org

The following table details the optimal reaction times and temperatures for various catalytic systems.

CatalystReaction Time (hours)Reaction Temperature (°C)Max. Yield (%)
Nd(CF3COO)30.75Not specified91.2% oszk.hubibliomed.org
p-Toluene-sulfonic acid (Microwave)0.75Not specified78.3% oszk.hubibliomed.org
H3PO40W12.xH2O1.0Not specified87.2% oszk.hu
TiSiW12O40/TiO22.0Not specifiedNot specified
Amino-sulfonic acid2.5Not specified85.0% oszk.hubibliomed.org
Lanthanum dodecyl sulfate2.5Reflux98.3% scielo.brscispace.comresearchgate.net
Zinc Methanesulfonate2.580-9096.2% researchgate.net
[C1imCH2COOH]HSO4 (ionic liquid)3.06090.6% oszk.hu
[(CH2)4SO3HPy]HSO4 (ionic liquid)4.06091.0% oszk.hu
Ce(SO4)2·4H2O4.0Not specified98.62% bibliomed.org
Role of Water-Carrying Agents (e.g., cyclohexane, benzene (B151609), toluene) in Equilibrium Shift

The esterification of a carboxylic acid with an alcohol is a reversible reaction. To drive the reaction toward the product side and increase the yield of the ester, the water formed as a byproduct must be continuously removed. This is often accomplished by using a water-carrying agent, also known as an entrainer, which forms an azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

Commonly used water-carrying agents in the synthesis of isopropyl chloroacetate include cyclohexane, benzene, and toluene. researchgate.net These solvents form low-boiling azeotropes with water, allowing for its removal from the reaction mixture through distillation.

Cyclohexane: In a study using lanthanum dodecyl sulfate as a catalyst, 5 mL of cyclohexane was used as the water-carrying agent, contributing to a high esterification conversion of 98.3%. scielo.brscispace.comiaea.org Another process using sodium bisulfate as a catalyst also employed cyclohexane as the solvent and water separator. semanticscholar.org

Benzene: Benzene has also been effectively used as a water-carrying agent to separate water from the esterification process. researchgate.net For example, in a synthesis catalyzed by lanthanide methane-sulfonate, benzene was used as the entrainer. researchgate.net

Toluene: Toluene is another suitable solvent for forming an azeotrope with water, facilitating its removal during the reaction. google.com

The use of these agents effectively shifts the reaction equilibrium to favor the formation of isopropyl chloroacetate, thereby maximizing the product yield. scispace.com

Catalyst Loading and Reusability Studies

The amount of catalyst used (catalyst loading) and its ability to be reused are important factors for both the efficiency and economic viability of the synthesis.

Catalyst Loading: The optimal catalyst loading varies depending on the specific catalyst. For lanthanum dodecyl sulfate, the esterification conversion increased with the amount of catalyst, with a 1.0% molar percent (relative to chloroacetic acid) providing a 98.3% conversion. scielo.br Even without a catalyst, a conversion of about 50% was observed under the same conditions, but the addition of the catalyst significantly improved the yield. scielo.br For zinc methanesulfonate, a lower loading of 0.5 mol% was sufficient to achieve a 96.2% yield. researchgate.net Other studies have reported catalyst amounts as a weight percentage of the chloroacetic acid. For example, optimal conditions were found with 3.17% Nd(CF3COO)3, 2.65% amino-sulfonic acid, and 6.65% PCl3. oszk.hubibliomed.org

Reusability: The reusability of a catalyst is a key aspect of green chemistry and cost-effective industrial processes. Several catalysts used in this synthesis have shown good reusability.

Lanthanum dodecyl sulfate (LDDS): After the reaction, LDDS can be filtered and recycled without further treatment. scielo.brscispace.com

Zinc Methanesulfonate: This catalyst can be reused six times without a significant loss of catalytic activity. researchgate.net

Ionic Liquids: The ionic liquid [(CH2)4SO3HPy]HSO4 was reused five times, with the yield of isopropyl chloroacetate only dropping from 91.0% to 89.0% on the fifth reuse. bibliomed.org

Inorganic Salts: The catalyst Ce(SO4)2·4H2O was also successfully reused five times. bibliomed.org

The table below provides a summary of catalyst loading and reusability data.

CatalystCatalyst LoadingReusability
Lanthanum dodecyl sulfate1.0 mol%Recyclable scielo.brscispace.com
Zinc Methanesulfonate0.5 mol%Reusable for 6 cycles researchgate.net
[(CH2)4SO3HPy]HSO4Not specifiedReusable for 5 cycles bibliomed.org
Ce(SO4)2·4H2O3.5 wt%Reusable for 5 cycles bibliomed.org
Nd(CF3COO)33.17 wt%Not specified
Amino-sulfonic acid2.65 wt%Not specified
PCl36.65 wt%Not specified
TiSiW12O40/TiO21.5 wt%Not specified
Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. ajrconline.org This technology is considered an important approach in green chemistry due to its efficiency and reduced energy consumption. ajrconline.org

The synthesis of esters, including isopropyl chloroacetate, has been successfully performed using microwave irradiation. In one study, the esterification of myristic and palmitic acids with isopropyl alcohol was intensified using microwaves, achieving maximum conversion in a short reaction time. rasayanjournal.co.in

For the synthesis of isopropyl chloroacetate specifically, a protocol using p-toluene-sulfonic acid as a catalyst under microwave conditions was developed. oszk.hubibliomed.org The optimal reaction time was significantly reduced to 0.75 hours, achieving a product yield of 78.3% and a purity of 99.8%. oszk.hubibliomed.org This demonstrates the considerable advantage of microwave heating in rapidly producing the desired ester. The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Alternative Synthetic Routes to this compound Derivatives

Beyond the direct esterification methods, alternative routes are available for synthesizing derivatives of this compound. One significant method involves the direct chlorination of a pre-existing acetoacetate (B1235776) ester.

Chlorination of Acetoacetate Derivatives (e.g., ethyl acetoacetate with sulfuryl chloride)

This method involves the chlorination of the active methylene (B1212753) group (the carbon atom between the two carbonyl groups) of an acetoacetate ester. Sulfuryl chloride (SO2Cl2) is a common and effective reagent for this transformation. google.com It serves as a valuable and easily handled alternative to chlorine gas for chlorination reactions. researchgate.net

The reaction typically proceeds by treating the acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, with sulfuryl chloride. The reaction conditions can be controlled to favor the formation of the monochlorinated product, ethyl 2-chloroacetoacetate. For example, one preparation method involves adding ethyl acetoacetate to a reactor, cooling it to between -5 and 10°C, and then slowly adding sulfuryl chloride. google.com After the addition, the mixture is warmed to 20-25°C and allowed to react for several hours to yield the desired product. google.com The use of sulfuryl chloride for the chlorination of active hydrogen compounds, including esters, is a well-established method in organic synthesis. acs.orggoogle.com

This approach is highly versatile and can be applied to various acetoacetate esters to produce the corresponding 2-chloro derivatives, providing a direct pathway to the core structure of compounds like this compound.

Reactivity and Mechanistic Investigations of Isopropyl 2 Chloroacetoacetate

Fundamental Reaction Pathways

The reactivity of isopropyl 2-chloroacetoacetate is dominated by the three key functional groups it contains: the C-Cl bond at the activated α-position, the ester linkage, and the ketone carbonyl group. These sites are prone to distinct but sometimes competing reactions.

Nucleophilic Substitution Reactions at the α-Carbon

The most prominent reaction pathway for this compound involves the displacement of the chloride ion at the α-carbon by a nucleophile. The presence of two adjacent electron-withdrawing carbonyl groups significantly polarizes the C-Cl bond, making the α-carbon highly electron-deficient and thus an excellent electrophilic center for nucleophilic attack. nih.gov This enhanced reactivity is characteristic of α-haloketones and related systems. nih.gov

The general reaction can be represented as: CH₃C(=O)CH(Cl)COOiPr + Nu⁻ → CH₃C(=O)CH(Nu)COOiPr + Cl⁻ (where Nu⁻ represents a nucleophile)

A wide array of nucleophiles can participate in this substitution, leading to the synthesis of diverse and complex molecules. Due to the presence of acidic α-protons, the choice of nucleophile and reaction conditions is critical; strongly basic nucleophiles can lead to competing deprotonation and subsequent enolate chemistry. jove.comjove.com

Nucleophile (Nu⁻)Product TypeExample Product Name
Amines (R-NH₂)α-Amino-β-keto esterIsopropyl 2-aminoacetoacetate
Thiolates (RS⁻)α-Thio-β-keto esterIsopropyl 2-(phenylthio)acetoacetate
Azide (N₃⁻)α-Azido-β-keto esterIsopropyl 2-azidoacetoacetate
Cyanide (CN⁻)α-Cyano-β-keto esterIsopropyl 2-cyanoacetoacetate
Malonate EstersPoly-functionalized keto esterDiethyl 2-(1-isopropoxycarbonyl-2-oxopropyl)malonate

This table presents theoretical examples of nucleophilic substitution products based on the known reactivity of α-halocarbonyl compounds.

Transesterification Processes Involving the Ester Group

The isopropyl ester group of the molecule can be exchanged with another alcohol group in a process known as transesterification. This equilibrium-driven reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. Potassium compounds, such as KHSO₄, have also been noted as effective catalysts for the esterification of chloroacetic acid, a related process. alfachemic.com In the context of transesterification, the reaction involves the nucleophilic attack of an alcohol on the ester carbonyl carbon.

For instance, reacting this compound with ethanol (B145695) (in excess) under acidic conditions would shift the equilibrium to favor the formation of ethyl 2-chloroacetoacetate and isopropanol (B130326).

CH₃C(=O)CH(Cl)COOCH(CH₃)₂ + CH₃CH₂OH ⇌ CH₃C(=O)CH(Cl)COOCH₂CH₃ + (CH₃)₂CHOH

The efficiency of such processes is often enhanced by removing the liberated isopropanol from the reaction mixture. Studies on similar esterification reactions highlight the use of water-carrying agents like cyclohexane (B81311) or benzene (B151609) to drive the reaction to completion. researchgate.net

Catalyst TypeExampleRole in Related EsterificationsReference
Mineral AcidH₂SO₄Protonates the carbonyl oxygen, increasing electrophilicity. vulcanchem.com
Lewis AcidZinc Methanesulfonate (B1217627)Coordinates with the carbonyl oxygen. researchgate.net
Solid AcidCation Exchange ResinsProvides acidic sites for catalysis, allowing for easy separation. ias.ac.in
Potassium SaltKHSO₄Catalyzes esterification of chloroacetic acid with isopropanol. alfachemic.com

Hydrolysis Mechanisms in Aqueous Environments

In aqueous solutions, this compound can undergo hydrolysis. This reaction can be catalyzed by acid or base and primarily targets the ester functional group.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to yield the carboxylate salt of 2-chloroacetoacetic acid and isopropanol.

Acid-catalyzed hydrolysis: This is a reversible process initiated by the protonation of the ester carbonyl oxygen, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon.

The initial product, 2-chloroacetoacetic acid, is a β-keto acid. Such compounds are known to be thermally unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to yield chloroacetone.

Kinetic studies on the hydrolysis of related chloro-substituted alkyl acetates in aqueous solutions have shown that the reaction can proceed through different mechanisms, such as the A-2 (acid-catalyzed, bimolecular) pathway, depending on the substitution pattern and conditions. researchgate.net

Advanced Mechanistic Studies

Understanding the precise mechanistic pathways is essential for controlling reaction outcomes and designing synthetic strategies. For this compound, the competition between SN1 and SN2 pathways and the inherent electrophilicity are of primary interest.

Elucidation of SN1 versus SN2 Reaction Pathways

Nucleophilic substitution at the α-carbon of this compound can theoretically proceed via a unimolecular (SN1) or bimolecular (SN2) mechanism. However, for α-halocarbonyl compounds, the SN2 pathway is overwhelmingly favored. jove.comjove.comntu.edu.sg

The SN1 mechanism requires the formation of a carbocation intermediate after the leaving group departs. byjus.com In the case of this compound, this would be a carbocation at the α-position. This α-carbonyl carbocation is significantly destabilized by the powerful electron-withdrawing inductive effect of the adjacent carbonyl groups. jove.com This destabilization makes the formation of the carbocation intermediate energetically unfavorable, effectively inhibiting the SN1 pathway. jove.comntu.edu.sg

Conversely, the SN2 mechanism, which involves a concerted backside attack by the nucleophile, is the operative pathway. jove.combyjus.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. byjus.com

FeatureSN1 Pathway (Disfavored)SN2 Pathway (Favored)
Mechanism Two-step processOne-step (concerted) process
Intermediate α-Carbonyl Carbocation (highly unstable)Pentacoordinate transition state
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Governing Factor Carbocation stabilitySteric hindrance, nucleophile strength
Rationale for this compound Disfavored due to the electronic destabilization of the carbocation by adjacent C=O groups. jove.comFavored as it avoids the formation of a high-energy carbocation intermediate.

Electrophilic Nature and Interaction with Nucleophiles

The electrophilic character of this compound is pronounced and multi-faceted. While the α-carbon is the primary site for SN2 reactions, the carbonyl carbons also serve as electrophilic centers. nih.gov

α-Carbon: As detailed, this is the most reactive electrophilic site for substitution reactions due to the synergistic electron-withdrawing effects of both the chlorine atom and the two carbonyl groups.

Ketone Carbonyl Carbon: This carbon is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents, leading to addition reactions.

Ester Carbonyl Carbon: This site is the center for transesterification and hydrolysis reactions, as previously discussed.

The interaction between the electrophilic centers of an α-haloketone and an incoming nucleophile is governed by both electrostatic and orbital interactions. nih.gov Computational studies on related α-haloketones have been used to model the reaction pathways and understand the energetics of the transition states. up.ac.za These studies confirm that the reaction pathway is highly sensitive to the nature of the nucleophile. For instance, less basic but potent nucleophiles favor the desired SN2 substitution at the α-carbon, whereas strong, sterically hindered bases might favor deprotonation to form an enolate, opening up alternative reaction manifolds. jove.com

Environmental Degradation Chemistry of this compound

The tropospheric fate of organic compounds is largely determined by their reactions with photochemically generated radicals, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). For this compound, its presence in marine and coastal areas, where concentrations of Cl atoms can be significant, makes its reaction with chlorine a crucial degradation pathway.

Kinetic Studies of Radical-Initiated Reactions (e.g., reactions with Cl atoms)

The reaction of chlorine atoms with esters like this compound is initiated by the abstraction of a hydrogen atom from the alkyl groups of the molecule. researchgate.netconicet.gov.ar Kinetic studies, while not available for the isopropyl ester specifically, have been performed for the closely related methyl 2-chloroacetoacetate (M2CAA) and ethyl 2-chloroacetoacetate (E2CAA). These studies provide valuable insight into the reactivity of this class of compounds.

The rate coefficients for the gas-phase reactions of Cl atoms with M2CAA and E2CAA have been determined using relative rate methods at (298 ± 2) K and atmospheric pressure. conicet.gov.ar Two different analytical techniques, Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography with Flame Ionization Detection (GC-FID), were employed, yielding consistent results. researchgate.netconicet.gov.ar The reaction with Cl atoms is significantly faster than with OH radicals, indicating that in environments with notable Cl concentrations, such as coastal or polluted industrial areas, the Cl-initiated degradation is the dominant removal process. researchgate.net

Table 1: Rate Coefficients for the Reaction of Cl Atoms with Alkyl 2-chloroacetoacetates at 298 K

Compound Technique Rate Coefficient (k_Cl) (cm³ molecule⁻¹ s⁻¹) Reference
Ethyl 2-chloroacetoacetate (E2CAA) FTIR (2.41 ± 0.57) × 10⁻¹⁰ researchgate.net, conicet.gov.ar
GC-FID (2.54 ± 0.81) × 10⁻¹⁰ researchgate.net, conicet.gov.ar
Methyl 2-chloroacetoacetate (M2CAA) FTIR (2.16 ± 0.85) × 10⁻¹⁰ researchgate.net, conicet.gov.ar
GC-FID (2.34 ± 0.87) × 10⁻¹⁰ researchgate.net, conicet.gov.ar

The atmospheric lifetimes (τ) of these chloroesters with respect to their reaction with Cl atoms can be estimated using the calculated rate coefficients. Assuming a global average tropospheric Cl atom concentration, the lifetimes for E2CAA and M2CAA were calculated to be approximately 1.47 and 1.57 days, respectively. researchgate.netconicet.gov.ar This suggests a moderate persistence in the atmosphere.

Product Analysis and Postulation of Tropospheric Degradation Mechanisms

Product studies for the reactions of Cl atoms with methyl and ethyl 2-chloroacetoacetates have been conducted to elucidate the atmospheric degradation pathways. researchgate.netconicet.gov.ar The primary mechanism involves the abstraction of a hydrogen atom by the Cl atom, which can occur at different positions within the molecule (the chloroacetyl group or the alkoxy group).

The subsequent reactions of the resulting alkyl radicals with molecular oxygen (O₂) lead to the formation of peroxy radicals (RO₂). These peroxy radicals can then undergo further reactions to yield a variety of stable end products. Analysis of the reaction products was performed using FTIR and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netconicet.gov.ar

The proposed degradation mechanism for chloroacetoacetates initiated by Cl atoms suggests that H-abstraction occurs from multiple sites, leading to a complex mixture of products. researchgate.net The main degradation pathways are initiated by H-atom abstraction from the -CHCl- and the ester's alkyl groups. researchgate.netconicet.gov.ar

Table 2: Identified Products from the Cl-Initiated Oxidation of Methyl and Ethyl 2-chloroacetoacetate

Analytical Technique Identified Products Reference
FTIR Formyl chloride, Chloroacetone, Acetyl chloride researchgate.net, conicet.gov.ar
GC-MS Acetyl chloride, 1,1,1-Trichloropropan-2-one, 1,1-Dichloropropan-2-one, 1-Chloropropan-2-one, Ethyl chloroformate, Methyl chloroformate researchgate.net, conicet.gov.ar

The formation of these products, particularly chlorinated ketones and chloroformates, indicates that the degradation process involves complex fragmentation and rearrangement of the initial molecule following radical attack.

Structure-Activity Relationship (SAR) Calculations for Environmental Reactivity Prediction

Structure-Activity Relationships (SARs) are theoretical models used to estimate the reaction rate constants of chemical compounds based on their molecular structure. For the atmospheric degradation of esters by Cl atoms, SARs typically assign reactivity factors to different molecular subgroups. researchgate.net

When SAR calculations were performed for methyl and ethyl 2-chloroacetoacetate, a significant discrepancy was observed between the estimated and experimentally determined rate coefficients. researchgate.net The experimental values were found to be 3 to 6 times faster than the SAR-predicted values. researchgate.net This underestimation by the SAR model suggests that the reactivity of the -CH(Cl)C(O)- group is not accurately represented by the existing group reactivity factors. The presence of the chlorine atom adjacent to the carbonyl group appears to enhance the reactivity of the molecule towards radical attack more than predicted. researchgate.net

These findings highlight the importance of experimental studies to validate and refine SAR models, especially for multifunctional compounds. researchgate.net The atmospheric residence times calculated from the experimental kinetic data for E2CAA (1.47 days) and M2CAA (1.57 days) provide a more accurate assessment of their environmental persistence than SAR estimations alone. researchgate.netconicet.gov.ar Furthermore, the degradation of these chloroacetoacetates can contribute to rain acidification, with calculated Acidification Potentials (AP) of 0.19 for E2CAA and 0.21 for M2CAA. researchgate.netconicet.gov.ar

Isopropyl 2 Chloroacetoacetate As a Key Synthetic Intermediate

Application in Heterocyclic Compound Synthesis

Isopropyl 2-chloroacetoacetate serves as a valuable building block for the synthesis of several important classes of heterocyclic compounds. Its bifunctional nature, possessing both a reactive α-chloro group and a β-ketoester moiety, allows for a variety of cyclization strategies.

Formation of Furan (B31954) Derivatives

The synthesis of furan derivatives can be effectively achieved using this compound through the Feist-Benary synthesis. This reaction involves the condensation of an α-halo-β-dicarbonyl compound with a 1,3-dicarbonyl compound or an enolate. Specifically, ethyl 2-chloroacetoacetate, a closely related compound, is known to react with 1,3-dicarbonyl compounds in the presence of a base to yield substituted furans. mdpi.comresearchgate.net The general mechanism involves the initial deprotonation of the 1,3-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom in the chloroacetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the furan ring. mdpi.comresearchgate.net

A representative reaction for the synthesis of functionalized furans is the palladium-catalyzed reaction of 1,3-diketones with alkenyl bromides, showcasing a modern approach to furan synthesis. mdpi.com While not a direct Feist-Benary synthesis, it highlights the versatility of dicarbonyl compounds in furan formation. The Feist-Benary method itself remains a classic and effective route. mdpi.comresearchgate.net

Table 1: Representative Conditions for Feist-Benary Furan Synthesis

ReactantsCatalyst/BaseSolventTemperatureProduct Type
Ethyl 2-chloroacetoacetate, 1,3-Dicarbonyl CompoundAmmonium Acetate (B1210297)Aqueous Ethanol (B145695)VariesFunctionalized Furan
3-Chloroacetylacetone, 1,3-Dicarbonyl CompoundAmmonium AcetateAqueous EthanolVariesFunctionalized Furan

This table illustrates typical conditions for the Feist-Benary synthesis, a method applicable to this compound for the formation of furan derivatives.

Synthesis of Thiazole (B1198619) and Oxazole (B20620) Ring Systems

This compound is a suitable precursor for the synthesis of thiazole and oxazole rings, which are core structures in many biologically active molecules. scribd.com

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. kuey.nettandfonline.com In this context, this compound can serve as the α-haloketone component. The reaction proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. kuey.net Various substituted thiazoles have been synthesized using this methodology by reacting different thioamides with α-halocarbonyl compounds. tandfonline.comnih.gov

For the synthesis of oxazoles, the Robinson-Gabriel synthesis provides a viable route. This method involves the cyclodehydration of 2-acylamino-ketones. wikipedia.orgnahrainuniv.edu.iq this compound can be converted into the required 2-acylamino-ketone intermediate by reaction with a primary amide. Subsequent treatment with a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, promotes the cyclization to form the oxazole ring. wikipedia.orgnahrainuniv.edu.iq

Construction of Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. This compound, as an α-halo-β-keto ester, is a key reactant in the synthesis of these bicyclic heterocycles. The most common approach involves the reaction of a 2-aminopyridine (B139424) with an α-halo-β-keto ester. sci-hub.se

The reaction mechanism is believed to start with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the carbon bearing the halogen, leading to an intermediate. sci-hub.se This is followed by an intramolecular cyclization involving the exocyclic amino group and one of the carbonyl groups of the β-ketoester, and subsequent dehydration to yield the final imidazo[1,2-a]pyridine product. sci-hub.se Syntheses have been reported using various substituted 2-aminopyridines and different α-bromo-β-keto esters, demonstrating the broad scope of this reaction. sci-hub.sethieme-connect.com The use of microwave irradiation has been shown to accelerate this transformation, providing the desired products in high yields under solvent-free conditions. sci-hub.se

Table 2: Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and β-Keto Esters

2-Aminopyridineβ-Keto EsterCatalyst/ConditionsProduct
2-AminopyridineEthyl 2-bromo-3-oxobutanoateAlumina, MicrowaveEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
2-Amino-5-methylpyridineEthyl 2-bromo-3-oxobutanoateAlumina, MicrowaveEthyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
2-AminopyridineEthyl 2-bromo-3-oxo-3-phenylpropanoateAlumina, MicrowaveEthyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

This table presents examples of imidazo[1,2-a]pyridine synthesis, a reaction where this compound can be used as the β-keto ester component. sci-hub.se

Role in Chiral Synthesis and Stereoselective Transformations

Beyond its use in constructing heterocyclic rings, this compound also plays a role in stereoselective reactions, contributing to the synthesis of chiral molecules.

Utility in Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions are a powerful tool for the stereoselective formation of carbon-carbon bonds and the creation of chiral centers. While direct examples involving this compound are not extensively documented in the readily available literature, the use of related α-chloro esters in asymmetric aldol reactions has been reported. For instance, stereoselective chloroacetate (B1199739) aldol reactions have been developed that serve as synthetic equivalents of acetate aldol reactions. acs.orgacs.org These reactions often employ chiral auxiliaries to control the stereochemical outcome. acs.org The enolization of the α-chloro ester, followed by its addition to an aldehyde, can proceed with high diastereoselectivity. researchgate.net Given these precedents, it is plausible that this compound could be utilized in similar asymmetric aldol protocols to generate chiral β-hydroxy-α-chloro esters, which are valuable synthetic intermediates.

Application in Enzymatic Kinetic Resolution of Amines

Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure amines, which are crucial building blocks for pharmaceuticals. chimia.chunits.it This process often involves the use of a lipase (B570770) to catalyze the enantioselective acylation of a racemic amine. The choice of the acylating agent is critical for the efficiency and selectivity of the resolution. uobabylon.edu.iq

Activated esters are often preferred as acylating agents due to their enhanced reactivity. It has been noted that the presence of an electron-withdrawing group, such as a halogen, at the β-position of the ester can increase the reactivity of the acylating agent. researchgate.netbme.hu This principle suggests that this compound would be a suitable and reactive acyl donor for lipase-catalyzed kinetic resolutions. Studies on similar compounds, such as isopropyl 2-ethoxyacetate, have demonstrated high efficiency and enantioselectivity in the resolution of various amines catalyzed by Lipase B from Candida antarctica. uobabylon.edu.iqresearchgate.net The use of such activated isopropyl esters has been shown to be superior in some cases to more common acylating agents like ethyl acetate. units.it

Table 3: Comparison of Acylating Agents in Lipase-Catalyzed Kinetic Resolution of Amines

Acylating AgentEnzymeKey Feature
Isopropyl 2-ethoxyacetateCandida antarctica Lipase BActivated ester, high reactivity and selectivity. uobabylon.edu.iq
Diisopropyl malonateCandida antarctica Lipase BActivated ester, efficient for various amines. bme.hu
Isopropyl 2-cyanoacetateCandida antarctica Lipase BActivated ester with electron-withdrawing cyano group. uobabylon.edu.iq
This compound Candida antarctica Lipase BPotentially highly reactive due to the electron-withdrawing chloro group.

This table compares different activated esters used as acylating agents in enzymatic kinetic resolutions, highlighting the potential of this compound.

Derivatization Strategies for Enantioselective Product Formation

The generation of stereochemically pure compounds from this compound and its analogs hinges on the enantioselective derivatization of its prochiral ketone. The predominant strategy employed is the asymmetric reduction of the carbonyl group to yield chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Biocatalysis has emerged as a highly effective and environmentally benign method for achieving this transformation with high levels of stereocontrol.

Research has focused extensively on enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and carbonyl reductases, often sourced from microorganisms. solubilityofthings.comlifechempharma.com These enzymes can reduce the ketone in chloroacetoacetate esters with high enantioselectivity, producing either the (R)- or (S)-alcohol, depending on the specific enzyme used. For instance, a novel ketoreductase (KR) identified in the cyanobacterium Synechococcus sp. strain PCC 7942 demonstrated particularly high specific activity for the asymmetric reduction of ethyl 4-chloroacetoacetate, a close analog, to the corresponding (S)-alcohol with an enantiomeric excess (e.e.) greater than 99.8%. beilstein-journals.org Similarly, a thermophilic alcohol dehydrogenase from Thermus thermophilus HB27 has been shown to effectively catalyze the asymmetric reduction of β-ketoesters. lifechempharma.com

To enhance the practical application of these enzymatic reductions, various strategies have been developed:

Whole-Cell Biocatalysis: Using recombinant host organisms like Escherichia coli to overexpress a desired reductase is a common approach. researchgate.net This method avoids the need for costly enzyme purification.

Cofactor Regeneration: These reductions are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). lifechempharma.com To make the process economically viable, in-situ cofactor regeneration is crucial. This is often achieved by coupling the primary reaction with a secondary one, such as the oxidation of a co-substrate like isopropanol (B130326) or glucose, the latter being catalyzed by an enzyme like glucose dehydrogenase (GDH). researchgate.netdatahorizzonresearch.com

Reaction Media Engineering: The use of biphasic systems or novel solvents can improve substrate availability and reduce product inhibition. A system using an organic solvent (ethyl acetate) in combination with a deep eutectic solvent (DES) has been shown to enhance the biotransformation of ethyl 4-chloroacetoacetate into (R)-ethyl 4-chloro-3-hydroxybutyrate, achieving high substrate loading and yield. researchgate.net

The table below summarizes findings from the asymmetric reduction of ethyl 4-chloroacetoacetate, which serves as a model for the potential derivatization of this compound.

Biocatalyst SystemSubstrateChiral ProductEnantiomeric Excess (e.e.)YieldReference
Ketoreductase from Synechococcus sp. PCC 7942Ethyl 4-chloroacetoacetate(S)-ethyl 4-chloro-3-hydroxybutanoate>99.8%High Activity beilstein-journals.org
Recombinant E. coli expressing Carbonyl Reductase (CgCR)Ethyl 4-chloroacetoacetate (COBE)(R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE)Not Specified≥90% researchgate.net
Recombinant enzyme (CpSADH) with isopropanol for cofactor regenerationEthyl 4-chloroacetoacetate(R)-ethyl 4-chloro-3-hydroxybutanoate99%95% datahorizzonresearch.com

Precursor in the Synthesis of Complex Organic Molecules

The chiral derivatives obtained from this compound are highly valuable intermediates for the synthesis of more complex organic molecules, finding applications in both the pharmaceutical and agrochemical industries. solubilityofthings.com The presence of multiple functional groups—the ester, the chlorine atom, and the newly formed chiral hydroxyl group—allows for a wide range of subsequent chemical modifications.

Building Block for Pharmaceutical Compounds

The enantiomerically pure chloro-hydroxybutanoate esters derived from chloroacetoacetates are critical chiral intermediates for the production of several important pharmaceutical drugs. researchgate.net The stereochemistry of these building blocks is often paramount to the biological activity of the final active pharmaceutical ingredient (API). solubilityofthings.com

One of the most significant applications is in the synthesis of L-carnitine, a compound involved in fatty acid metabolism. researchgate.netdatahorizzonresearch.com The key precursor for L-carnitine is (R)-ethyl 4-chloro-3-hydroxybutanoate, which is produced via the asymmetric reduction of ethyl 4-chloroacetoacetate. datahorizzonresearch.com This chiral intermediate is also a crucial building block for other pharmaceuticals, including:

(R)-4-hydroxy-2-pyrrolidone researchgate.netdatahorizzonresearch.com

Negamycin researchgate.net

Macrolactin A researchgate.net

The synthesis of these compounds underscores the importance of chloroacetoacetate esters as versatile starting materials in medicinal chemistry.

Pharmaceutical CompoundKey Chiral IntermediatePrecursorReference
L-Carnitine(R)-ethyl 4-chloro-3-hydroxybutanoateEthyl 4-chloroacetoacetate researchgate.netdatahorizzonresearch.com
(R)-4-hydroxy-2-pyrrolidone(R)-ethyl 4-chloro-3-hydroxybutanoateEthyl 4-chloroacetoacetate researchgate.netdatahorizzonresearch.com

Intermediate in Agrochemical Production

This compound and related esters serve as important intermediates in the production of various agrochemicals, particularly herbicides. nih.gov The reactivity of the chloro-ester moiety allows for its incorporation into larger molecular scaffolds that exhibit herbicidal activity.

Specific applications include:

Phenoxycarboxylic Acid Herbicides: Isopropyl chloroacetate is used in the synthesis of phenoxycarboxylate herbicides. It reacts with phenol (B47542) under alkaline conditions to produce isopropyl phenoxyacetate, which can be further modified. google.com A subsequent chlorination step can yield compounds like Isopropyl 2,4-dichlorophenoxyacetate (B1228070), which is itself a herbicide used to control broadleaf weeds. lookchem.com

Pesticide Intermediates: The compound is also used to build more complex heterocyclic structures for pest control. For example, it is a reactant in the synthesis of 3-fluoro-4,6-dinitrophenoxy acetic acid isopropyl ester, an intermediate for pesticides. google.com

The versatility of chloroacetoacetate esters makes them valuable platforms for developing new and effective crop protection agents.

Agrochemical Product/IntermediateRole of Isopropyl ChloroacetoacetateReference
Isopropyl phenoxyacetateDirect reactant with phenol google.com
Isopropyl 2,4-dichlorophenoxyacetate (Herbicide)Precursor via the formation of isopropyl phenoxyacetate lookchem.com
3-fluoro-4,6-dinitrophenoxy acetic acid isopropyl ester (Pesticide Intermediate)Direct reactant in the synthesis google.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy provides a non-destructive means to probe the molecular structure of Isopropyl 2-chloroacetoacetate by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the compound's functional groups and atomic connectivity.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis of its infrared spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The presence of two distinct carbonyl groups (ketone and ester) and a carbon-chlorine bond are key features.

The spectrum is predicted to exhibit the following significant peaks:

C=O Stretching (Ester): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹. This is characteristic of the carbonyl group in a saturated aliphatic ester.

C=O Stretching (Ketone): Another strong absorption band should appear at a slightly lower wavenumber, typically around 1725-1705 cm⁻¹, corresponding to the ketone carbonyl. The position of this peak can be influenced by the presence of the adjacent electronegative chlorine atom.

C-O Stretching (Ester): Strong bands associated with the C-O single bond stretching of the ester group are anticipated in the 1300-1000 cm⁻¹ region.

C-H Stretching (Alkyl): Absorptions corresponding to the sp³ C-H stretching of the methyl and isopropyl groups are expected in the 2960-2850 cm⁻¹ range.

C-Cl Stretching: A medium to strong intensity band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Predicted FTIR Data for this compound

Functional GroupBond TypePredicted Absorption Range (cm⁻¹)Intensity
Ester CarbonylC=O Stretch1750 - 1735Strong
Ketone CarbonylC=O Stretch1725 - 1705Strong
Ester LinkageC-O Stretch1300 - 1000Strong
Alkyl GroupsC-H Stretch2960 - 2850Strong
Chloro GroupC-Cl Stretch800 - 600Medium-Strong

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (CH₃C(O)CH(Cl)C(O)OCH(CH₃)₂), five distinct signals are predicted.

Isopropyl -CH₃: A doublet appearing in the upfield region, around 1.2-1.4 ppm, corresponding to the six equivalent protons of the two methyl groups of the isopropyl ester. The signal is split into a doublet by the adjacent methine proton.

Acetyl -CH₃: A singlet is expected around 2.2-2.4 ppm. This signal corresponds to the three protons of the methyl group adjacent to the ketone carbonyl.

Isopropyl -CH: A multiplet (specifically a septet) is predicted to be in the downfield region of 4.9-5.1 ppm. This signal is for the single methine proton of the isopropyl group, which is deshielded by the adjacent ester oxygen. It is split by the six neighboring methyl protons.

α-Chloro -CH: A singlet corresponding to the proton on the carbon bearing the chlorine atom is expected around 4.5-4.8 ppm. The significant downfield shift is due to the deshielding effects of the adjacent chlorine atom and the two carbonyl groups.

Predicted ¹H NMR Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)Splitting PatternIntegration
Isopropyl -CH₃~1.3Doublet (d)6H
Acetyl -CH₃~2.3Singlet (s)3H
α-Chloro -CH~4.7Singlet (s)1H
Isopropyl -CH~5.0Septet (sept)1H

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has seven distinct carbon atoms.

Carbonyl Carbons (C=O): The ketone and ester carbonyl carbons are the most deshielded, appearing far downfield. The ketone carbonyl is typically found around 190-200 ppm, while the ester carbonyl appears around 165-175 ppm.

Isopropyl -CH: The methine carbon of the isopropyl group, bonded to oxygen, is expected around 70-72 ppm.

α-Chloro -CH: The carbon atom bonded to the chlorine atom is significantly deshielded and would likely appear in the 60-70 ppm range.

Acetyl -CH₃: The methyl carbon of the acetyl group is predicted to be in the 25-30 ppm region.

Isopropyl -CH₃: The two equivalent methyl carbons of the isopropyl group will produce a single peak in the upfield region, around 20-22 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)
Ketone C=O~195
Ester C=O~170
Isopropyl -CH~71
α-Chloro -CH~65
Acetyl -CH₃~28
Isopropyl -CH₃~21

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS) Upon electron ionization, this compound (molecular weight: 178.61 g/mol for ³⁵Cl isotope) would form a molecular ion ([M]⁺˙). Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third that of the M peak, corresponding to the ³⁷Cl isotope. Key fragmentation pathways for β-keto esters are dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Predicted major fragments include:

Loss of the isopropoxy radical (•OCH(CH₃)₂): leading to an acylium ion [CH₃C(O)CH(Cl)CO]⁺.

Loss of the isopropyl group: resulting from cleavage of the C-O bond.

α-cleavage: Cleavage of bonds adjacent to the carbonyl groups, such as the loss of the acetyl group (CH₃CO•) or the chloroacetyl group. A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is highly probable. cdnsciencepub.com

Loss of a chlorine atom: forming the [M-Cl]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. organicchemistrydata.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of this compound is a critical piece of data for its definitive identification in research.

Calculated Exact Mass (C₇H₁₁³⁵ClO₃): 178.03967 Da

Calculated Exact Mass (C₇H₁₁³⁷ClO₃): 180.03672 Da

This high precision is crucial for confirming the identity of newly synthesized compounds or for identifying trace components in complex mixtures.

Chromatographic Methodologies for Analysis and Purification

Chromatography is fundamental for separating this compound from starting materials, byproducts, and solvents, as well as for quantifying its purity.

GC-FID is a robust and widely used technique for the quantitative analysis of volatile compounds like this compound. The compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column. The flame ionization detector (FID) then generates a signal proportional to the amount of carbon-containing compound eluting from the column.

Exemplary GC-FID Conditions (based on Ethyl 2-chloroacetoacetate analog)

ParameterCondition
Chromatographic ColumnSE-54 (or similar non-polar to mid-polar phase)
Column Dimensions30 m x 0.25 mm x 0.25 µm
Carrier GasNitrogen or Helium
Injector Temperature~180 °C
Detector Temperature~200 °C
Oven ProgramInitial Temp: 90°C, Ramp: 30°C/min, Final Temp: 160°C
Expected Retention TimeAnalog (ethyl ester) ~9.8 min; Isopropyl ester expected to be slightly longer

This method allows for the accurate determination of purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area normalization method). uc.edu

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is the definitive method for confirming the identity of volatile components in a sample. As the this compound peak elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum.

This spectrum can be compared to a library of known spectra for identification. In research, where a reference spectrum may not be available, the fragmentation pattern (as discussed in section 5.1.3) is analyzed to confirm that the separated compound has the correct molecular structure. GC-MS is particularly valuable for identifying impurities and reaction byproducts, even at trace levels, providing crucial information for reaction optimization and quality control. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products. preprints.org The analysis of β-ketoesters like this compound by reverse-phase (RP) HPLC can, however, present challenges. A significant issue is the potential for poor peak shape due to the compound existing in equilibrium between its keto and enol tautomers. chromforum.org The on-column interconversion of these tautomers can lead to broad or split peaks, complicating accurate quantification. chromforum.orgreddit.comchromforum.org

Several chromatographic strategies can be employed to mitigate the effects of tautomerism and improve peak symmetry. One approach is to increase the column temperature, which accelerates the rate of interconversion between the keto and enol forms, causing them to elute as a single, sharp, averaged peak. chromforum.org Another strategy involves adjusting the mobile phase pH; acidic conditions can often accelerate the equilibration, leading to improved chromatography. chromforum.org

For robust separation, mixed-mode chromatography has been shown to be effective for related β-dicarbonyl compounds, overcoming the peak shape challenges encountered with traditional RP-HPLC methods. chromforum.org A similar approach could be applied to this compound. For a related compound, ethyl 2-chloroacetoacetate, a reverse-phase method has been successfully used, which can be adapted for the isopropyl analogue. sielc.com

Below is a table summarizing potential HPLC conditions for the analysis of acetoacetate (B1235776) derivatives, based on established methods for similar compounds.

ParameterConditionPurpose & Rationale
Stationary Phase Newcrom R1 (Reverse-Phase) sielc.comsielc.comA specialized reverse-phase column with low silanol activity suitable for separating polar and non-polar compounds.
C18 (Superficially Porous Particles) shimadzu.comProvides high-resolution separations with reduced analysis times, suitable for purity assays.
Mobile Phase Acetonitrile / Water sielc.comsielc.comA common mobile phase for reverse-phase chromatography, offering good separation for a wide range of organic molecules.
Acid Modifier (e.g., Phosphoric Acid or Formic Acid) sielc.comHelps to suppress the ionization of any acidic impurities and can improve peak shape by accelerating keto-enol tautomerism. Formic acid is used for MS compatibility.
Detection UV-Vis Detector (e.g., at 200 nm) sielc.comSuitable for compounds with a chromophore, though sensitivity may be limited at low wavelengths.
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) sielc.comUniversal detection methods that do not require a chromophore, useful for purity analysis where impurities may lack UV absorbance.
Mass Spectrometry (MS)Provides mass information for peak identification and confirmation.

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a premier technique for the analysis and purification of chiral compounds, offering significant advantages over traditional HPLC. pharmtech.comchromatographyonline.com The primary mobile phase in SFC is supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to liquid mobile phases. chromatographyonline.comchiraltech.com This results in reduced analysis times and significantly lower consumption of organic solvents, making SFC a "greener" alternative to normal-phase HPLC. chiraltech.com

For the chiral analysis of this compound, a chiral stationary phase (CSP) is required to differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for a diverse range of racemic compounds. pharmtech.comymcamerica.com The separation is achieved by adding a small percentage of an organic modifier, typically an alcohol like methanol or ethanol (B145695), to the supercritical CO₂. pharmtech.com

The key benefits of using SFC for this application include:

Speed: Separations are typically 3-5 times faster than with HPLC. researchgate.net

Efficiency: The properties of supercritical fluids allow for high resolution and good peak shape.

Reduced Solvent Usage: The bulk of the mobile phase is CO₂, drastically cutting down on organic solvent purchase and disposal costs. chiraltech.com

Versatility: A wide range of polysaccharide-based and other CSPs are available and effective under SFC conditions. pharmtech.comphenomenex.com

The following table outlines typical conditions for chiral SFC analysis applicable to this compound.

ParameterConditionPurpose & Rationale
Technique Supercritical Fluid Chromatography (SFC) phenomenex.comIdeal for fast and efficient chiral separations with reduced environmental impact. chromatographyonline.comchiraltech.com
Stationary Phase Chiral Stationary Phase (CSP) (e.g., CHIRALPAK® series) researchgate.netsphinxsai.comSpecifically designed to interact differently with each enantiomer, enabling their separation.
Mobile Phase Supercritical CO₂ with an alcohol modifier (e.g., 5-20% Methanol or Ethanol) pharmtech.comThe CO₂ serves as the main carrier, while the alcohol modifier is used to adjust solvent strength and improve peak shape and resolution.
Detection UV-Vis DetectorStandard detector for monitoring the elution of the separated enantiomers.
Backpressure ~150 bar researchgate.netMaintained to ensure the CO₂ remains in its supercritical state throughout the system.

Integrated and Hyphenated Analytical Approaches for Comprehensive Data Acquisition

To obtain comprehensive information about a sample of this compound, integrated analytical approaches that couple a separation technique with a powerful detection method are employed. chemijournal.comnih.govijarnd.com These "hyphenated techniques" provide not only retention time data but also structural and molecular weight information in a single analysis. chemijournal.comslideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an exceptionally powerful tool. chemijournal.com this compound and related compounds can be analyzed effectively by GC-MS. aidic.itgoogle.comgoogle.com The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The MS provides mass spectra for each eluting peak, which can be used to confirm the identity of the target compound and elucidate the structure of unknown impurities. nih.govresearchgate.net Research on similar β-ketoesters has demonstrated that GC-MS can even be used to separate and identify the individual keto and enol tautomers under certain conditions, providing insight into the tautomeric equilibrium. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another vital hyphenated technique that combines the separation power of HPLC with the detection specificity of mass spectrometry. chemijournal.comijarnd.com This is particularly useful for less volatile compounds or for analyses where derivatization is needed. nih.govresearchgate.net For a compound like this compound, an LC-MS method would allow for the confirmation of the molecular weight of the main peak and any impurities separated during the HPLC run. nih.gov In cases where the compound exhibits poor ionization, chemical derivatization can be employed prior to LC-MS analysis to enhance sensitivity and detection. researchgate.netmdpi.com

The integration of these techniques provides a multi-faceted view of the sample, ensuring not only the purity is determined but also that the identity of the main component is confirmed and any minor components are structurally characterized.

Hyphenated TechniqueSeparation MechanismDetection PrincipleInformation Obtained
GC-MS Gas-solid or gas-liquid chromatography based on volatility and column interaction. aidic.itElectron ionization or chemical ionization followed by mass-to-charge ratio analysis.Retention time, molecular weight, and fragmentation patterns for structural elucidation of volatile components. researchgate.net
LC-MS Liquid-solid or liquid-liquid chromatography based on partitioning between mobile and stationary phases. chemijournal.comElectrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) followed by mass analysis.Retention time, molecular weight confirmation, and structural information for a wide range of compounds, including non-volatile ones. nih.govresearchgate.net
SFC-MS Supercritical fluid chromatography based on partitioning between the supercritical fluid mobile phase and stationary phase. researchgate.netSimilar to LC-MS, with interfaces designed to handle the decompression of CO₂.Chiral separation with mass confirmation of each enantiomer, providing high confidence in peak identification. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule such as isopropyl 2-chloroacetoacetate, these calculations can elucidate the intricate details of its chemical behavior.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net On the other hand, DFT methods calculate the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. researchgate.net

For this compound, these methods can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, DFT calculations could be employed to model the infrared spectrum of the molecule, which can then be compared with experimental data to confirm its structure. researchgate.net

A significant application of quantum chemical calculations is the prediction of reaction pathways and the associated energy barriers. researchgate.netosti.govescholarship.orgarxiv.org By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism through which a transformation occurs. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation barrier of the reaction.

For this compound, which possesses multiple reactive sites, DFT calculations can be used to explore various potential reactions, such as nucleophilic attack at the carbonyl carbon or substitution of the chlorine atom. By calculating the energy barriers for these different pathways, it is possible to predict which reaction is kinetically favored. researchgate.net

Reaction TypeExample ReactantCalculated Energy Barrier (kcal/mol)
Nucleophilic Acyl SubstitutionThis compound + OH-15-25
SN2 Reaction at α-carbonThis compound + Nu-20-30
Enolate FormationThis compound + Base10-20

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data that can be generated from computational studies.

Molecular Orbital Analysis for Reactivity and Selectivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.comresearchgate.net The energy and spatial distribution of these frontier orbitals are key determinants of chemical reactivity.

In the case of this compound, FMO theory can be used to predict its behavior in various reactions. For example, in a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of this compound. The location of the LUMO on the this compound molecule will indicate the most likely site of nucleophilic attack. Computational software can be used to visualize the HOMO and LUMO of the molecule, providing a qualitative guide to its reactivity.

Molecular OrbitalDescriptionPredicted Reactive Site
HOMOHighest Occupied Molecular OrbitalTypically associated with sites that will act as a nucleophile or undergo electrophilic attack.
LUMOLowest Unoccupied Molecular OrbitalIndicates the site most susceptible to nucleophilic attack. youtube.com

Thermodynamic and Kinetic Modeling of Chemical Transformations

Thermodynamic and kinetic modeling provides a quantitative understanding of the feasibility and rate of chemical reactions. These models are often built upon data obtained from quantum chemical calculations.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that provides a method for calculating the rate constant of a chemical reaction. nih.govmostwiedzy.plrsc.org TST assumes that there is a quasi-equilibrium between the reactants and the transition state complex. The rate of the reaction is then determined by the rate at which the transition state complex proceeds to form products.

For a reaction involving this compound, the necessary parameters for a TST calculation, such as the vibrational frequencies of the reactants and the transition state, can be obtained from DFT calculations. nih.govmostwiedzy.pl This allows for the ab initio prediction of reaction rate constants, which can be invaluable for understanding and optimizing reaction conditions. nih.gov The application of TST can help in elucidating the temperature dependence of reaction rates and the influence of isotopic substitution on the reaction kinetics.

ParameterSourceApplication in TST
Reactant Geometries and FrequenciesDFT/Ab Initio CalculationsCalculation of reactant partition functions.
Transition State Geometry and FrequenciesDFT/Ab Initio CalculationsCalculation of the transition state partition function.
Reaction Energy BarrierDFT/Ab Initio CalculationsExponential term in the TST rate equation.

Correlation of Theoretical Calculations with Experimental Data

In the field of computational chemistry, a critical step is the validation of theoretical models by comparing calculated data with empirical results. For this compound, this correlation is essential for confirming its computed structural and electronic properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict various molecular parameters, which are then juxtaposed with experimental spectroscopic data. nih.govarxiv.org This process not only validates the computational model but also allows for a more detailed interpretation of experimental spectra. nih.gov

Vibrational Spectroscopy (IR and Raman)

A primary method for correlating theoretical and experimental data involves vibrational spectroscopy. Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are then compared to the peaks observed in experimental Infrared (IR) and Raman spectra.

Research on structurally related molecules demonstrates that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can produce excellent agreement with experimental values. researchgate.net However, it is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from anharmonicity and the approximations inherent in the computational method. researchgate.net For chloroacetyl isocyanate, a related compound, the ratio of observed to calculated wavenumbers was found to be between 0.97 and 1.04. nih.gov

For this compound, a hypothetical correlation between scaled theoretical frequencies and experimental IR data would resemble the data presented in Table 1. The close match between the scaled calculated frequencies and the observed experimental frequencies for key functional groups—such as the C=O stretches of the ketone and ester, the C-Cl stretch, and the C-O stretch—would serve to confirm the molecule's structural characterization.

Table 1: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies for this compound This table is illustrative and based on typical values for β-keto esters.

Functional Group Calculated Frequency (cm⁻¹) (Unscaled) Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) Vibrational Mode Assignment
C=O (Ketone) 1785 1749 1745 Stretching
C=O (Ester) 1768 1733 1730 Stretching
C-O (Ester) 1255 1230 1228 Stretching
C-Cl 780 764 761 Stretching

Data is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Another powerful technique for validating computational models is NMR spectroscopy. Theoretical methods can calculate the NMR shielding tensors for each nucleus, which are then converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR spectra. nih.gov

The comparison is typically performed by plotting the calculated chemical shifts against the experimental ones. A strong correlation, indicated by a high R² value (close to 1), suggests that the computational model accurately represents the electronic environment of the nuclei. nih.gov The Mean Absolute Error (MAE) is a key metric used to quantify the accuracy of the prediction, with lower MAE values indicating a better fit between theoretical and experimental data. github.io Studies on various organic molecules show that DFT calculations can predict proton and carbon chemical shifts that match experimental values well. nih.gov

For this compound, a correlational study would involve calculating the ¹³C chemical shifts and comparing them to the experimentally measured spectrum. Table 2 presents a hypothetical dataset illustrating this comparison. The low MAE would validate the accuracy of the computed molecular geometry and electronic structure.

Table 2: Hypothetical Correlation of Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical values for β-keto esters. | Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| | | :--- | :--- | :--- | :--- | :--- | | C1 (Ester C=O) | 166.5 | 167.1 | -0.6 | 0.6 | | C2 (CHCl) | 62.1 | 62.8 | -0.7 | 0.7 | | C3 (Ketone C=O) | 201.0 | 200.2 | 0.8 | 0.8 | | C4 (CH₃) | 26.8 | 26.5 | 0.3 | 0.3 | | C5 (CH of Isopropyl) | 70.2 | 70.9 | -0.7 | 0.7 | | C6/C7 (CH₃ of Isopropyl) | 21.5 | 21.9 | -0.4 | 0.4 | | Mean Absolute Error (MAE) | | | | 0.58 |

Data is hypothetical and for illustrative purposes. Atom numbering is for illustrative purposes only.

The successful correlation of theoretical calculations with experimental data provides a high degree of confidence in the computed molecular structure and properties of this compound. This synergy between theory and experiment is fundamental to modern chemical analysis, allowing for the definitive assignment of spectral features and a deeper understanding of molecular characteristics.

Environmental and Green Chemistry Considerations in Synthesis

Development of Environmentally Benign Catalytic Systems

Traditional synthesis methods for esters often rely on strong mineral acids or conventional Lewis acids that are sensitive to water, leading to corrosive conditions, significant waste generation from neutralization steps, and difficulties in catalyst recovery. Green chemistry principles encourage the development of catalysts that are more efficient, reusable, and function under milder, more environmentally friendly conditions.

A significant advancement in the green synthesis of Isopropyl 2-chloroacetoacetate is the application of water-tolerant Lewis acids. These catalysts are not deactivated by the presence of water, which is often a byproduct of esterification, thus simplifying reaction conditions and reducing the need for strictly anhydrous solvents.

One notable example is the use of Lanthanum dodecyl sulfate (B86663) (LDDS) for the esterification of chloroacetic acid with isopropanol (B130326) to produce this compound. iaea.orgsemanticscholar.orgscielo.br LDDS has demonstrated high catalytic activity, comparable to that of traditional Brønsted acids, but with the advantages of being a recyclable, water-tolerant Lewis acid. iaea.orgsemanticscholar.orgscielo.br This catalytic method is considered environmentally benign and aligns with the principles of green chemistry. iaea.org The catalyst can be recovered after the reaction and reused without significant loss of activity. iaea.org

Research has shown that under optimized conditions, this method can achieve high conversion rates. The table below summarizes the findings from a study on the LDDS-catalyzed synthesis of this compound. iaea.orgsemanticscholar.orgscielo.br

ParameterConditionResult
CatalystLanthanum dodecyl sulfate (LDDS)Esterification conversion of 98.3%
Reactant Molar Ratio (Isopropanol:Chloroacetic Acid)1.2:1
Catalyst Amount (% of Chloroacetic Acid)1.0%
Reaction Time2.5 hours
Water-Carrying Agent5 mL Cyclohexane (B81311)
TemperatureReflux Temperature

Waste minimization in chemical synthesis is a cornerstone of green chemistry, focusing on reducing waste at its source. Strategies include improving reaction efficiency (atom economy), using recyclable catalysts, and minimizing the use of auxiliary substances like solvents.

In the context of this compound synthesis, the use of catalysts like LDDS contributes significantly to waste reduction. iaea.org Key aspects include:

Catalyst Recyclability : After the reaction, the solid LDDS catalyst can be filtered off and reused, avoiding the large volumes of aqueous waste generated from the neutralization of traditional acid catalysts. iaea.org

Solvent Recycling : The process often uses a water-carrying agent, such as cyclohexane, to remove water and drive the esterification equilibrium towards the product. iaea.orgsemanticscholar.orgscielo.br This solvent can be recovered and recycled, minimizing solvent waste.

High Conversion Rates : The high conversion rate (98.3%) achieved with the LDDS system means that fewer raw materials are wasted as unreacted starting materials, leading to a more efficient and less wasteful process. iaea.orgsemanticscholar.orgscielo.br

General strategies for waste minimization applicable to fine chemical production involve process optimization, where parameters like temperature, pressure, and reactant ratios are fine-tuned to maximize yield and reduce byproduct formation. mdpi.com Adopting continuous processing over batch processing can also enhance efficiency and minimize waste. mdpi.com

Research on Biodegradation Potential and Environmental Fate

Direct studies on the biodegradation of this compound are limited in publicly available literature. However, its environmental fate can be inferred from studies on structurally similar compounds, such as ethyl 4-chloroacetoacetate (CAAE) and its constituent parts, chloroacetic acid and isopropanol.

The biodegradation of chloroacetoacetate esters is expected to proceed via two primary enzymatic pathways in microorganisms:

Ester Hydrolysis : Esterase enzymes would first hydrolyze the ester bond, breaking down this compound into isopropanol and 2-chloroacetoacetic acid. Isopropanol is readily biodegradable by a wide range of microorganisms.

Dehalogenation : The resulting 2-chloroacetoacetic acid is a haloalkanoic acid. Microorganisms possess enzymes called dehalogenases that catalyze the cleavage of the carbon-halogen bond. researchgate.netnih.gov This hydrolytic dehalogenation replaces the chlorine atom with a hydroxyl group, converting the toxic chlorinated acid into a more benign hydroxy acid, which can then enter central metabolic pathways. researchgate.netcabidigitallibrary.org

Studies on the closely related ethyl 4-chloroacetoacetate have shown that various yeasts and other microorganisms can effectively reduce the keto group and are likely involved in its degradation. researchgate.netnih.gov For instance, microorganisms like Mucor ramannianus and Kluyveromyces marxianus have been used to reduce ethyl 4-chloroacetoacetate. researchgate.net This indicates that microbial enzymes are active on this class of compounds. The degradation of chloroacetic acid itself is known to be carried out by specialized bacteria that can utilize it as a carbon source. researchgate.net

The degradation of chlorinated organic compounds in the environment can lead to the formation of acidic byproducts, contributing to the acidification of soil and water. The primary concern with this compound is the release of the chlorine atom.

Atmospheric degradation initiated by Cl atoms or OH radicals can lead to the formation of smaller, chlorinated fragments. A study on the atmospheric degradation of methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate identified reaction products including formyl chloride, chloroacetone, and acetyl chloride. researchgate.net These acyl chlorides readily hydrolyze in the presence of atmospheric water to form hydrochloric acid (HCl) and corresponding carboxylic acids (e.g., acetic acid), contributing to acid rain.

The same study calculated the Acidification Potential (AP) for these related chloroacetoacetates, providing a quantitative measure of their potential to cause acidification. The AP values were estimated to be moderate, with values of 0.19 for ethyl 2-chloroacetoacetate and 0.21 for methyl 2-chloroacetoacetate. researchgate.net It is reasonable to infer that this compound would have a similar, moderate acidification potential.

Furthermore, the microbial degradation pathway, which involves the hydrolytic cleavage of the C-Cl bond, directly releases a chloride ion (Cl⁻). researchgate.net In aquatic or soil environments, this can combine with protons (H⁺) to form hydrochloric acid, thereby increasing local acidity.

Q & A

Q. What are the optimal reaction conditions for synthesizing isopropyl 2-chloroacetoacetate, and how do solvent choices influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. Key factors include:

  • Catalyst selection : Sodium acetate or similar bases are often used to deprotonate intermediates and accelerate reaction rates .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency compared to tetrahydrofuran (THF), which slows kinetics due to lower polarity .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and avoid decomposition.

Methodological recommendation : Use controlled experiments to compare solvents and catalysts. Monitor reaction progress via TLC or GC-MS to optimize conditions.

Q. How can researchers purify this compound to achieve >95% purity for analytical studies?

Purification challenges arise from residual starting materials (e.g., chloroacetyl chloride) and byproducts. Effective strategies include:

  • Distillation : Fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the ester .
  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients removes polar impurities .
  • Recrystallization : Limited utility due to the compound’s liquid state at room temperature.

Validation : Confirm purity via 1^1H NMR (e.g., characteristic singlet for the acetoacetate methyl group at δ 2.4 ppm) and HPLC .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is corrosive and flammable. Key safety measures include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Emergency procedures : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation .

Documentation : Maintain Safety Data Sheets (SDS) aligned with UN transport codes (e.g., UN 2920 for corrosive liquids) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

Discrepancies in 13^13C NMR or MS data may arise from:

  • Solvent effects : Deuterated solvents (e.g., CDCl3_3) shift peaks slightly; ensure consistent reporting .
  • Impurity interference : Trace moisture or residual acids can alter spectral profiles. Dry samples rigorously and use anhydrous conditions .
  • Instrument calibration : Validate spectrometer settings (e.g., 70 eV for MS) to align with literature standards .

Case study : In one study, the carbonyl carbon (C=O) was observed at δ 170.1 ppm in DMSO-d6_6 but δ 168.9 ppm in CDCl3_3 due to solvent polarity differences .

Q. What mechanistic insights explain the compound’s reactivity in cyclopropane ring-forming reactions?

this compound participates in [2+1] cycloadditions due to its electrophilic α-carbon. Key steps include:

  • Nucleophilic attack : The chloroacetate group reacts with alkenes or alkynes, forming strained cyclopropane intermediates .
  • Steric effects : The isopropyl group influences regioselectivity by hindering bulkier reactants .
  • Catalytic pathways : Transition metals (e.g., Cu(I)) stabilize reactive intermediates, improving yields .

Experimental design : Use kinetic isotope effects (KIE) or DFT calculations to probe transition states .

Q. How do researchers address contradictions in biological activity data for derivatives of this compound?

Disparities in antimicrobial or cytotoxic activity may stem from:

  • Purity variability : Commercial batches (90–97% purity) can skew bioassay results .
  • Solubility differences : Use standardized solvents (e.g., DMSO) for in vitro assays to ensure consistency .
  • Strain specificity : Test derivatives against a panel of microbial strains to identify structure-activity relationships (SAR) .

Recommendation : Replicate studies with in-house synthesized batches (≥98% purity) and report detailed protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.